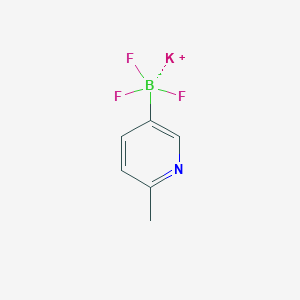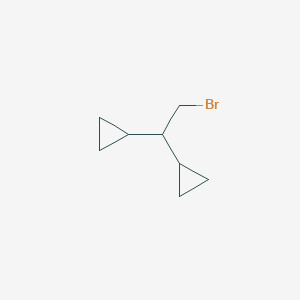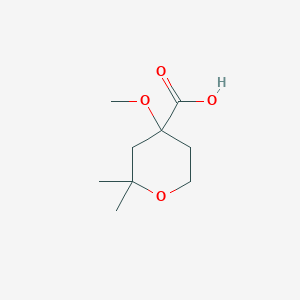
4-Methoxy-2,2-dimethyloxane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2,2-dimethyloxane-4-carboxylic acid is a carboxylic acid compound with the molecular formula C9H16O4 and a molecular weight of 188.2 g/mol. This compound is widely studied for its various physical, chemical, and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,2-dimethyloxane-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of methoxy-substituted precursors and oxane derivatives, followed by carboxylation reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may involve continuous flow reactors, automated control systems, and advanced purification techniques to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2,2-dimethyloxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The methoxy group and other substituents can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives .
Applications De Recherche Scientifique
4-Methoxy-2,2-dimethyloxane-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products
Mécanisme D'action
The mechanism of action of 4-Methoxy-2,2-dimethyloxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Methoxy-2,2-dimethyloxane-4-carboxylic acid include other carboxylic acids with methoxy and oxane substituents, such as:
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct physical, chemical, and biological properties.
Propriétés
Formule moléculaire |
C9H16O4 |
|---|---|
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
4-methoxy-2,2-dimethyloxane-4-carboxylic acid |
InChI |
InChI=1S/C9H16O4/c1-8(2)6-9(12-3,7(10)11)4-5-13-8/h4-6H2,1-3H3,(H,10,11) |
Clé InChI |
RBBDTBHJZIQXGP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CCO1)(C(=O)O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


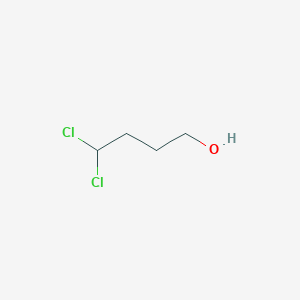
![[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13469480.png)
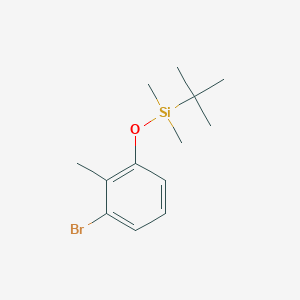


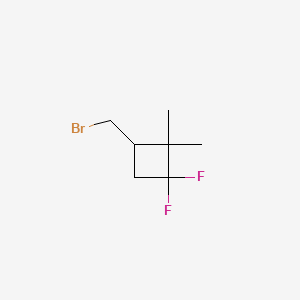

![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B13469524.png)
![tert-butyl N-[(1R)-1-(3-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B13469527.png)

![2-((tert-Butoxycarbonyl)amino)-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13469535.png)

